molecular formula C25H26N4O3S B2888207 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile CAS No. 941003-04-9

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile

Cat. No. B2888207
CAS RN: 941003-04-9
M. Wt: 462.57
InChI Key: DPERQFQSUGUELQ-UHFFFAOYSA-N
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Description

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H26N4O3S and its molecular weight is 462.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research on compounds similar to "2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile" often focuses on their synthesis and the exploration of chemical reactions they undergo. For example, the study of rhodium-catalyzed synthesis and the formation of bromonium ylides through intramolecular reactions highlight innovative approaches to create highly functionalized dihydroisoquinolines, which can serve as precursors or intermediates for further chemical transformations (He et al., 2016).

Anticancer Activity

Derivatives of dihydroisoquinoline and related structures have been evaluated for their potential anticancer activities. Novel compounds synthesized with variations in the dihydroisoquinoline moiety have shown inhibitory activities against certain cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Liu et al., 2009).

Heterocyclic Chemistry

The synthesis of new series of pyridine and fused pyridine derivatives, including isoquinoline derivatives, underscores the importance of such compounds in heterocyclic chemistry. These efforts are aimed at developing novel molecules with potential applications in various domains, including pharmaceuticals, agrochemicals, and materials science (Al-Issa, 2012).

Electrocatalytic Applications

Rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands, including those containing pyridine and oxazoline rings, have been synthesized and evaluated for their ability to catalyze the electrochemical reduction of CO2. This research is crucial for developing new catalysts for CO2 reduction, a key reaction in the field of sustainable chemistry and energy conversion (Nganga et al., 2017).

properties

IUPAC Name

2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-18-10-13-28(14-11-18)25-23(16-26)27-24(32-25)20-6-8-22(9-7-20)33(30,31)29-15-12-19-4-2-3-5-21(19)17-29/h2-9,18H,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPERQFQSUGUELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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